molecular formula C15H21F3N4O4 B11470422 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester

Cat. No.: B11470422
M. Wt: 378.35 g/mol
InChI Key: VVHXASPKFUVYIL-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes trifluoromethyl, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,3,3-trifluoropropanoic acid and 2-furanylcarbonyl chloride. These intermediates are then reacted with 4-methyl-1-piperazine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester has potential applications as a drug candidate. Its unique structure may allow it to interact with specific receptors or enzymes, making it a promising lead compound for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted propanoic acids and their derivatives. Examples include:

  • 3,3,3-Trifluoropropanoic acid
  • 2-(Trifluoromethyl)propanoic acid
  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid

Uniqueness

What sets propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester apart is its combination of trifluoromethyl, furan, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H21F3N4O4

Molecular Weight

378.35 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(4-methylpiperazin-1-yl)amino]propanoate

InChI

InChI=1S/C15H21F3N4O4/c1-3-25-13(24)14(15(16,17)18,19-12(23)11-5-4-10-26-11)20-22-8-6-21(2)7-9-22/h4-5,10,20H,3,6-9H2,1-2H3,(H,19,23)

InChI Key

VVHXASPKFUVYIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CO1)NN2CCN(CC2)C

Origin of Product

United States

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